molecular formula C9H14O B13329030 Bicyclo[3.2.1]octane-1-carbaldehyde

Bicyclo[3.2.1]octane-1-carbaldehyde

Cat. No.: B13329030
M. Wt: 138.21 g/mol
InChI Key: HMCGOXDZKSJAIR-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octane-1-carbaldehyde is an organic compound featuring a bicyclic structure. This compound is notable for its rigid framework, which imparts unique chemical properties and reactivity. The bicyclo[3.2.1]octane system is a common motif in many biologically active natural products, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.1]octane-1-carbaldehyde can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . Another method includes the double Michael addition of carbon nucleophiles to cyclic dienones . These reactions are typically carried out under controlled conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octane-1-carbaldehyde involves its interaction with various molecular targets. The rigid bicyclic structure allows for specific binding interactions with enzymes and receptors, influencing biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.1]octane-1-carbaldehyde is unique due to its specific ring size and the presence of an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

bicyclo[3.2.1]octane-1-carbaldehyde

InChI

InChI=1S/C9H14O/c10-7-9-4-1-2-8(6-9)3-5-9/h7-8H,1-6H2

InChI Key

HMCGOXDZKSJAIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)C=O

Origin of Product

United States

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